molecular formula C22H29NO6 B12766187 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid CAS No. 84509-24-0

3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid

Cat. No.: B12766187
CAS No.: 84509-24-0
M. Wt: 403.5 g/mol
InChI Key: TXLSMKZMMURDHF-WLHGVMLRSA-N
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Description

3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[321]octane;(E)-but-2-enedioic acid is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound . This process often involves the use of cyclic azomethine ylides in 1,3-dipolar cycloadditions, catalyzed by a combination of rhodium (II) complexes and chiral Lewis acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.

Scientific Research Applications

3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane apart is its combination of benzyl and cyclohexyl groups, which confer unique steric and electronic properties. These features make it particularly useful in applications requiring high specificity and stability.

Properties

CAS No.

84509-24-0

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H25NO2.C4H4O4/c1-3-7-15(8-4-1)11-19-12-17-13-20-18(14-19,21-17)16-9-5-2-6-10-16;5-3(6)1-2-4(7)8/h1,3-4,7-8,16-17H,2,5-6,9-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

TXLSMKZMMURDHF-WLHGVMLRSA-N

Isomeric SMILES

C1CCC(CC1)C23CN(CC(O2)CO3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCC(CC1)C23CN(CC(O2)CO3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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